dioxosilane;trichloro(octadecyl)silane

Description

Significance of Organosilanes in Advanced Materials Research

Organosilanes are a class of chemical compounds that feature a dual reactivity, allowing them to act as a bridge between inorganic and organic materials. russoindustrial.rudakenchem.com This unique capability stems from their molecular structure, which typically consists of an organic substituent and a hydrolytically active silicon-based functional group. zmsilane.comnih.gov This structure enables organosilanes to form strong, covalent bonds with inorganic substrates like glass, metals, and ceramics, while also presenting an organic functional group at the surface. russoindustrial.ruhskbrchemical.com

This ability to tailor surface characteristics is of paramount importance in advanced materials research. By modifying surfaces with organosilanes, researchers can control properties such as adhesion, wettability, corrosion resistance, and biocompatibility. zmsilane.comhskbrchemical.com This has led to their widespread use in the development of protective coatings, advanced composites, and functional nanomaterials. russoindustrial.ruhskbrchemical.com In the realm of nanotechnology, organosilanes are crucial for creating nanomaterials with enhanced mechanical properties for applications in drug delivery, smart coatings, and catalysis. hskbrchemical.com Their versatility and effectiveness in modifying material performance at the interface make them indispensable tools for innovation. russoindustrial.rudakenchem.com

Overview of Trichloro(octadecyl)silane (OTS) as a Surface Modifying Agent

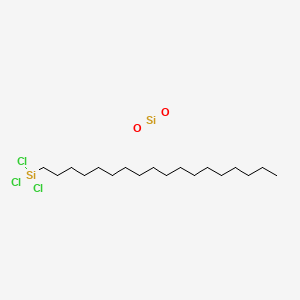

Trichloro(octadecyl)silane, with the chemical formula CH₃(CH₂)₁₇SiCl₃, is a prominent organosilane used extensively for creating hydrophobic surfaces. innospk.comwikipedia.org Its primary application lies in the formation of self-assembled monolayers (SAMs) on various substrates, particularly those with hydroxyl (-OH) groups, such as silicon dioxide (SiO₂). innospk.combeilstein-journals.org The OTS molecule consists of a long, eighteen-carbon alkyl chain (octadecyl group) and a reactive trichlorosilane (B8805176) headgroup. mdpi.com

The formation of an OTS monolayer is a multi-step process involving hydrolysis, condensation, and covalent bonding. beilstein-journals.org When exposed to a surface in the presence of a minute amount of water, the trichlorosilane headgroup hydrolyzes, forming reactive silanol (B1196071) groups. researchgate.net These silanols then condense with the hydroxyl groups on the substrate surface, forming strong silicon-oxygen-silicon (Si-O-Si) covalent bonds. researchgate.netresearchgate.net Simultaneously, adjacent OTS molecules cross-link with each other, creating a dense, highly ordered, and robust monolayer. beilstein-journals.org

The long octadecyl chains, being nonpolar, orient themselves away from the surface, creating a new surface with low energy that is highly repellent to water (hydrophobic) and oils (oleophobic). innospk.commdpi.com This dramatic change in surface properties is a key reason for the widespread use of OTS in applications requiring water repellency and reduced surface adhesion. mdpi.commdpi.com These self-assembled monolayers are typically very thin, on the order of a few nanometers, yet provide a durable and uniform coating. acs.orgdur.ac.uk

Historical Context of Organosilane-Based Surface Chemistry

The field of organosilane chemistry dates back to the mid-20th century, with pioneering work focused on their potential as coupling agents. russoindustrial.ru The initial discovery in the 1940s was linked to the development of fiberglass-reinforced composites, where organosilanes were found to significantly improve the bond strength between the glass fibers and the polymer resin. russoindustrial.ru This early research established the fundamental principle of using organosilanes to bridge the interface between inorganic and organic materials.

Over the subsequent decades, research expanded to explore the use of organosilanes for surface modification beyond their role as coupling agents. The ability to form well-defined, ordered monolayers through self-assembly processes became a significant area of investigation. This led to the development and study of various organosilanes, including OTS, for creating surfaces with tailored properties. The mechanisms of hydrolysis and condensation, which are central to the formation of these monolayers, have been extensively studied since their discovery. russoindustrial.ru This foundational work has paved the way for the sophisticated use of organosilanes in a multitude of modern applications, from microelectronics to biomedical devices. dur.ac.ukresearchgate.net

Research Findings on Trichloro(octadecyl)silane (OTS) Monolayers

The following tables summarize key research findings on the properties of OTS self-assembled monolayers on various substrates.

Table 1: Thickness of OTS Self-Assembled Monolayers

This table presents the measured thickness of OTS monolayers on different substrates as reported in various studies. The thickness is a critical parameter indicating the completeness and orientation of the molecules in the self-assembled layer. An ideal, fully extended OTS monolayer is expected to have a thickness of approximately 2.6 nm. beilstein-journals.org

| Substrate | Deposition Method | Measured Thickness (nm) | Reference |

| Si(111) | Vapor Deposition | 2.0 ± 0.2 | beilstein-journals.org |

| Si(111) | Immersion | 0.5 ± 0.3 (nanodots) | beilstein-journals.org |

| SiO₂ | Dry Solution Immersion | 2.6 ± 0.2 | acs.orgacs.org |

| SiO₂ | Wet Solution Immersion | 2.6 (multilayer) | acs.org |

| SiO₂ | Standard Solution Assembly | 2.6 ± 0.1 | researchgate.net |

| Silicon | Wet Chemical Coating | 2.4 ± 0.4 | dur.ac.uk |

Table 2: Water Contact Angle of OTS Modified Surfaces

The water contact angle is a measure of the hydrophobicity of a surface. A higher contact angle indicates greater water repellency. This table shows the water contact angles achieved on different materials after modification with OTS. For comparison, a pristine superhydrophilic cotton surface has a contact angle that is difficult to measure due to immediate water absorption. researchgate.net

| Substrate | OTS Concentration/Method | Water Contact Angle (°) | Reference |

| SiO₂ | Standard Solution Assembly | 104 | researchgate.net |

| Cotton Fabric | Varied | Dependent on concentration | researchgate.net |

| Filter Paper | 0.1% OTS | Varies with reaction time | researchgate.net |

| PET Fabric | OTS and HS nanoparticles | Superhydrophobic | mdpi.com |

| Rock Sample | Surfactant Solution | 101.4 | mdpi.com |

Structure

2D Structure

Properties

CAS No. |

71889-02-6 |

|---|---|

Molecular Formula |

C18H37Cl3O2Si2 |

Molecular Weight |

448 g/mol |

IUPAC Name |

dioxosilane;trichloro(octadecyl)silane |

InChI |

InChI=1S/C18H37Cl3Si.O2Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;1-3-2/h2-18H2,1H3; |

InChI Key |

VYTRPUAMVCWPLO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl.O=[Si]=O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl.O=[Si]=O |

Other CAS No. |

71889-02-6 |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Mechanisms of Surface Functionalization with Trichloro Octadecyl Silane

Hydrolysis and Condensation Reactions of Trichloro(octadecyl)silane

The initial and critical phase in the formation of an OTS monolayer involves the reaction of the silane (B1218182) with water, leading to hydrolysis and subsequent condensation reactions. These processes can occur both in solution and at the substrate interface, ultimately forming a polysiloxane network.

Role of Water Content and Solvent Composition in Hydrolysis Kinetics

The kinetics of these reactions are significantly influenced by factors such as pH and solvent composition.

pH: The hydrolysis process is promoted at a low pH, which facilitates the formation of silanol (B1196071) (Si-OH) groups researchgate.net. Conversely, condensation reactions are significantly promoted at high pH, while both hydrolysis and condensation are slow at a neutral pH researchgate.net.

Solvent: The choice of solvent can modulate the reaction rates. For instance, the presence of ethanol in the reaction medium has been shown to delay the hydrolysis reaction of silanes researchgate.net. The solvent composition affects not only the hydrolysis kinetics but also the subsequent organization of the molecules on the surface.

The general mechanism for the hydrolysis of alkoxysilanes, which is analogous to chlorosilanes, is influenced by both acid and base catalysis gelest.com. In the absence of catalytic functionality and in high-purity water, the reaction can be slow, but it proceeds substantially in the presence of trace impurities or catalytic agents gelest.com.

| Factor | Effect on Hydrolysis | Effect on Condensation | Reference |

|---|---|---|---|

| Low pH (Acidic) | Promoted | Slowed | researchgate.net |

| Neutral pH | Slow | Slow | researchgate.net |

| High pH (Basic) | Slower than at low pH | Significantly Promoted | researchgate.net |

| Ethanol (Solvent) | Delayed | - | researchgate.net |

Self-Polymerization and Cross-linking Processes

Following hydrolysis, the resulting reactive silanol intermediates can undergo condensation reactions with each other. This process, known as self-polymerization or self-condensation, leads to the formation of siloxane (Si-O-Si) bonds, creating oligomers and eventually a cross-linked polysiloxane network researchgate.net. This cross-linking is fundamental to the formation of a robust and durable film on the substrate .

The meniscus sites of water residues, for instance at the base of latex spheres in particle lithography, can act as local containers that facilitate these self-polymerization reactions, leading to multilayer structures beilstein-journals.org. The extent of cross-linking is greatly affected by the moisture content; uncontrolled moisture can disrupt the formation of an ordered molecular arrangement researchgate.net. This polymerization allows silanes to form polymeric layers that are crucial for rendering a surface hydrophobic gelest.com. The thermal stability of the monolayer is also related to the Si-O-Si linkage between adjacent chains, which can remain intact up to high temperatures (e.g., 830 °C) mdpi.com.

Grafting Mechanisms onto Oxide Surfaces

The attachment of the trichloro(octadecyl)silane to an oxide surface is a critical step that ensures the stability and permanence of the functional layer. This grafting process involves a combination of chemical bonding and physical interactions at the substrate-silane interface.

Covalent Si-O-Si Bond Formation with Surface Hydroxyl Groups (Silanols)

The primary mechanism for the permanent attachment of OTS to oxide surfaces is the formation of covalent bonds. After hydrolysis, the silanol groups of the OTS molecule react with the hydroxyl groups (silanols) present on the oxide substrate nih.gov. This condensation reaction forms strong, stable covalent Si-O-Si bonds, anchoring the OTS molecule to the surface researchgate.net. This process is often referred to as silanization . The lack of a chlorine peak in XPS spectra of OTS monolayers confirms the complete hydrolysis of the silane during adsorption and its covalent bonding to the surface researchgate.net. This chemical bond is responsible for the durability of the resulting self-assembled monolayer mdpi.com.

Hydrogen Bonding Interactions at the Interface

Before the formation of covalent bonds, physical adsorption mediated by hydrogen bonding plays a significant role. The hydrolyzed OTS molecules, with their newly formed silanol groups, are strongly attracted to the hydroxyl groups on the substrate surface through hydrogen bonds researchgate.netresearchgate.net. The silanol group is known to be a strong hydrogen bond donor due to its high acidity ic.ac.uk. This initial hydrogen bonding helps to concentrate and organize the OTS molecules at the surface, facilitating the subsequent, slower covalent bond formation researchgate.net. The presence of an ordered interfacial water structure, which is tightly bound to a hydroxylated surface, is crucial for this step researchgate.net.

Influence of Substrate Hydroxylation and Silanol Density on Grafting

The success of the grafting process is highly dependent on the condition of the substrate surface, specifically the density and distribution of surface hydroxyl (silanol) groups. A higher density of surface silanols provides more potential anchoring sites for the OTS molecules uchicago.edu.

Research has shown a direct correlation between substrate hydroxylation and the amount of OTS adsorbed.

Increased Water Adsorption: Substrates that are "superhydrated" show increased OTS adsorption compared to less hydrated surfaces researchgate.netresearcher.life.

Silanol Distribution: A greater number of non-nearest-neighbor or isolated silanols on a surface can provide more sites for the direct hydrogen bonding of OTS molecules, which precedes covalent attachment researchgate.net.

Grafting Density: The grafting density of silanes on a silica (B1680970) surface is directly related to the density of the surface silanols researchgate.net. However, there is an optimal density; if the silane concentration is too high relative to the available silanol groups, it can lead to steric hindrance and less effective interaction with the surface researchgate.net.

| Substrate Property | Effect on Grafting Process | Reference |

|---|---|---|

| High Silanol Density | Increases potential anchoring sites for OTS. | uchicago.edu |

| Superhydration (High Surface Water) | Increases the amount of adsorbed OTS. | researchgate.netresearcher.life |

| Isolated Silanol Groups | Provide a greater number of sites for direct hydrogen bonding. | researchgate.net |

| Low Silanol Density | Results in a moderate grafting density. | researchgate.net |

Adsorption Configurations and Energies

The initial step in the formation of a trichloro(octadecyl)silane (OTS) self-assembled monolayer (SAM) is the adsorption of individual OTS molecules onto the substrate surface. This process is critically dependent on the presence of a thin layer of water on hydrophilic surfaces like silica (SiO2). The trichlorosilyl (B107488) headgroup of the OTS molecule first hydrolyzes in the presence of this water, converting the Si-Cl bonds to Si-OH (silanol) groups. These hydrolyzed molecules then physisorb onto the surface water layer through hydrogen bonding. researchgate.net

Computational studies, specifically molecular dynamics (MD) simulations, have been employed to determine the optimal packing structure of OTS on a SiO2 surface. These studies consider factors such as molecular substitution, substitution patterns, and the orientation of the OTS molecules to find the most energetically favorable configurations. researchgate.net The stability of the resulting monolayer is maintained up to approximately 500 K. researchgate.net The final covalent attachment to the surface occurs through condensation reactions between the silanol groups of the OTS molecules and the hydroxyl groups on the substrate, forming stable Si-O-Si bonds. mdpi.com Concurrently, lateral cross-linking between adjacent OTS molecules occurs, forming a polysiloxane network that imparts significant mechanical, thermal, and chemical stability to the film.

The thermodynamics of this adsorption process can be quantified by the Gibbs free energy of adsorption (ΔGads). Studies on the adsorption kinetics of OTS on a Si(100)/SiO2 surface have utilized Langmuir isotherms to determine this value. The Gibbs free energy of adsorption has been found to be dependent on the concentration of the OTS solution.

| OTS Concentration (mM) | Adsorption Rate Constant (k_a) | Desorption Rate Constant (k_d) | Gibbs Free Energy of Adsorption (ΔG_ads) (kJ/mol) |

|---|---|---|---|

| Data not specified | Exponentially dependent on concentration | Exponentially dependent on concentration | -22.1 to -23.8 |

Growth Models of Self-Assembled Monolayers (SAMs)

The formation of a complete OTS monolayer is a dynamic process that can proceed through several different growth models, largely dictated by the specific reaction conditions such as the solvent, temperature, and crucially, the amount of water present in the system.

Under conditions where there is a sufficient amount of water, either on the substrate or in the solvent, the hydrolyzed OTS molecules can polymerize in solution to form small oligomeric aggregates. These aggregates then adsorb onto the surface and act as nucleation sites. Subsequent adsorption of other molecules or smaller aggregates onto these initial nuclei leads to the formation of two-dimensional "islands" on the substrate. nih.gov These islands grow in size as more molecules are incorporated, and the packing density of the OTS molecules within the islands increases as they grow. researchgate.netnih.gov Eventually, these islands coalesce to form a complete and densely packed monolayer. Atomic force microscopy (AFM) studies have shown that the height of these islands increases with their size, eventually reaching a limiting value that corresponds to a fully extended and close-packed molecular layer. researchgate.netnih.gov

| Island Size (diameter) | Island Height (Å) | Molecular Packing Density |

|---|---|---|

| < 600 nm | Increases with size | Less densely packed |

| ~600 nm | ~25 Å | Close-packed, fully extended chains |

This data is based on studies of OTS on SiO2, where the theoretical length of a covalently bound OTS molecule is 26.2 Å. nih.gov

In contrast to the island aggregation model, the patch expansion process is typically observed under "dry" conditions, where there is very little water in the solvent. In this scenario, individual OTS molecules adsorb onto the surface rather than forming aggregates in solution. researchgate.net These adsorbed molecules then self-organize into small, well-ordered domains or "patches." The growth of the film proceeds by the attachment of new molecules to the edges of these existing patches, causing them to expand laterally across the surface until they merge to form a continuous and uniform monolayer. researchgate.netresearchgate.net A key characteristic of this growth mechanism is the absence of secondary nucleation events on the bare substrate once the initial patches have formed. The thickness and roughness of the patches remain constant as they grow, indicating a highly ordered and uniform assembly process from the early stages. researchgate.net

| Growth Condition | Observed Feature | Growth Characteristic | Resulting Film Roughness (RMS) |

|---|---|---|---|

| Dry (e.g., in Isopar-G) | SAM Patches | Lateral expansion of patches with no secondary nucleation | ~1.0 Å |

Ultrasmooth OTS monolayers with a thickness of 2.6 ± 0.2 nm can be achieved under these conditions. researchgate.net

A uniform or continuous growth model can be considered for OTS SAM formation under specific conditions that promote a more homogeneous initial adsorption of molecules across the entire substrate surface. This can be achieved through methods like chemical vapor deposition (CVD), where the substrate is exposed to OTS vapor in a controlled environment. researchgate.net In such cases, particularly in the early stages of deposition, a uniform, low-density layer of OTS molecules can form across the surface. As the deposition time increases, this layer becomes more densely packed, and crystalline-like domains may start to form within the continuous film. researchgate.net This model differs from the island or patch models in that it does not involve distinct, isolated growth centers in the initial phases. Instead, the surface coverage increases more uniformly.

| Deposition Method | Surface Coverage | Monolayer State |

|---|---|---|

| Chemical Vapor Deposition (CVD) | Below 65% | Uniform low-density state |

| Chemical Vapor Deposition (CVD) | Above 65% | Formation of densely packed crystalline-like domains |

Complete adsorption saturation in a CVD process can take up to 24 hours. researchgate.net

When the self-assembly process of OTS occurs far from thermodynamic equilibrium, a variety of complex and ordered patterns can emerge. These nonequilibrium patterns are influenced by a competition between short-range attractive interactions (e.g., van der Waals forces between the alkyl chains) and long-range repulsive interactions. The final morphology of the film can be highly dependent on the initial conditions and the kinetics of the deposition process. For example, studies using different deposition techniques such as particle lithography combined with vapor deposition, immersion, or contact printing have demonstrated the formation of diverse nanostructures like rings, dots, and uncovered pores. nih.govresearchgate.net The shape and size of these patterns can be controlled by varying the deposition parameters. nih.govresearchgate.net On rough surfaces, OTS growth can occur preferentially along features like grain boundaries, leading to fingerlike patterns. nih.gov

| Deposition Technique | Resulting Nanostructure | Controlling Factors |

|---|---|---|

| Particle Lithography with Vapor Deposition | Ring nanostructures | Mask geometry, deposition time |

| Particle Lithography with Contact Printing | Nanodots, uncovered pores | Stamp contact time, solvent |

| Deposition on Polycrystalline Silicon | Fingerlike patterns along grain boundaries | Substrate topography |

Synthesis and Fabrication Methodologies of Octadecyltrichlorosilane Modified Materials

Sol-Gel Synthesis Approaches

The sol-gel process is a versatile method for producing solid materials from small molecules, involving the transition of a system from a liquid "sol" into a solid "gel" phase. mu.edu.tr When creating OTS-modified materials, this process can be adapted to incorporate the long octadecyl chains into a silica (B1680970) network, either by modifying existing nanoparticles or by building the hybrid material from precursors in a single step.

Direct Functionalization of Silica Nanoparticles

Direct functionalization, or grafting, is a method where pre-synthesized silica nanoparticles are chemically modified with OTS. This approach leverages the reaction between the trichlorosilane (B8805176) group of OTS and the surface hydroxyl (silanol) groups present on the silica nanoparticles. mdpi.comnih.gov The process typically involves dispersing the silica nanoparticles in an anhydrous solvent, followed by the addition of OTS. The reaction results in the covalent bonding of the octadecyl chains to the nanoparticle surface, transforming the originally hydrophilic silica into a hydrophobic material. mdpi.comresearchgate.net

The chemical structure of OTS, which consists of a long C18 hydrocarbon chain attached to a trichlorosilane headgroup, is crucial to this transformation. mdpi.com The trichlorosilane end reacts with the surface silanols, while the long, nonpolar octadecyl tail orients away from the surface, creating a low-energy, water-repellent layer. mdpi.com This method has been successfully used to modify various types of silica, including hollow silica (HS) nanoparticles, to enhance properties like water repellency for applications such as superhydrophobic coatings on textiles. mdpi.comresearchgate.net

| Silica Type | Silane (B1218182) Used | Key Findings | Reference |

|---|---|---|---|

| Hollow Silica (HS) Nanoparticles | Octadecyltrichlorosilane (B89594) (OTS) | Incorporation of OTS-modified HS nanoparticles onto PET fabric via dip-coating significantly increased the water contact angle to 152.4° ± 0.8°, creating a superhydrophobic surface. | mdpi.com |

| Commercial Silica | Octadecyltrimethoxysilane (ODS) | Grafting method resulted in a lower carbon content (1.2-3.5 wt.%) compared to co-condensation, with alkyl chains adopting a liquid-like conformation. | researchgate.net |

| Cotton surface with silica nanoparticles | Octadecyltrichlorosilane (OTS) | A study demonstrated high oil absorption capacity by modifying a cotton surface first with silica nanoparticles and subsequently with OTS. | researchgate.net |

Co-condensation Methods with Other Silane Precursors

The co-condensation method, also known as direct synthesis, is a "one-pot" sol-gel approach where OTS is mixed and reacted simultaneously with a silica precursor, typically tetraethoxysilane (TEOS). researchgate.netresearchgate.net In this process, the hydrolysis and condensation of OTS occur alongside the hydrolysis and condensation of TEOS, leading to the formation of a hybrid silica network where the octadecyl functional groups are integrally incorporated. researchgate.netmdpi.com

This method allows for a higher loading of organic functional groups compared to post-synthesis grafting. researchgate.net The resulting material is a homogenous organic-inorganic hybrid. Research has shown that the conformation of the alkyl chains can differ based on the synthesis route; in silica prepared by the sol-gel co-condensation method, the C18 chains tend to exhibit a more ordered and crystalline conformation compared to the more liquid-like state seen in grafted materials. researchgate.net

| Parameter | Grafting Method | Co-condensation (Sol-Gel) Method | Reference |

|---|---|---|---|

| Carbon Content | Lower (1.2 and 3.5 wt.%) | Much higher (2.5–68.6 wt.%) | researchgate.net |

| Alkyl Chain Conformation | Liquid-like | More ordered and crystalline | researchgate.net |

Two-Step Dip Coating Sol-Gel

The two-step dip coating sol-gel process is a technique used to create functional thin films on a substrate. bohrium.comdntb.gov.ua In the context of OTS modification, this method would first involve depositing a base layer of silica onto a substrate via a standard dip-coating procedure. mu.edu.tr The substrate is immersed in and withdrawn from a silica sol, and after solvent evaporation and curing, a solid silica xerogel film is formed. nweurope.eu

In the second step, this newly formed silica-coated surface, rich in hydroxyl groups, is functionalized by immersing it in a solution containing OTS. This step is essentially a surface silylation process, where the OTS molecules react with the silica layer to create a covalently bonded hydrophobic surface. bohrium.com This method allows for precise control over the final surface properties by adjusting parameters in both steps, such as the initial silica particle size and the concentration of the OTS solution in the second step. For instance, studies using similar alkylsilanes have shown that increasing the concentration of the hydrophobic agent in the second bath progressively increases the static water contact angle, eventually achieving superhydrophobicity. bohrium.com

| Volume % of Hydrophobic Agent (iso-OTMS) | Static Water Contact Angle | Reference |

|---|---|---|

| 0% | 108° | bohrium.com |

| 15% | 160° | bohrium.com |

Self-Assembled Monolayer (SAM) Deposition Techniques

The formation of self-assembled monolayers (SAMs) of OTS is a cornerstone of surface science, used to create highly ordered, ultra-thin organic films. These monolayers are formed through the spontaneous organization of OTS molecules on a hydroxylated surface, such as silicon oxide, leading to a dense, hydrophobic coating with a well-defined thickness. beilstein-journals.org

Solution-Based Immersion and Adsorption

The most common method for preparing OTS SAMs is through solution-based immersion, where a substrate is dipped into a dilute solution of OTS in an anhydrous organic solvent, such as toluene (B28343) or bicyclohexyl (B1666981). beilstein-journals.org The formation of a high-quality monolayer is critically dependent on the presence of a thin layer of adsorbed water on the substrate's surface. researchgate.net

The mechanism involves several steps:

Hydrolysis: The trichlorosilane headgroup of the OTS molecule reacts with the surface water, forming silanetriols (R-Si(OH)₃).

Surface Adsorption: These hydrolyzed molecules adsorb onto the substrate.

Cross-linking: The silanetriols then condense with each other and with the hydroxyl groups on the substrate surface, forming a stable, covalently bonded two-dimensional siloxane (-Si-O-Si-) network. beilstein-journals.org

Controlling the amount of water is crucial; too much water can lead to bulk polymerization of OTS in the solution, forming particulate aggregates that deposit on the surface instead of a smooth monolayer. acs.orgresearchgate.net Conversely, an insufficient amount of water will hinder the hydrolysis and slow down the monolayer formation. researchgate.net When conditions are optimized, a dense, highly ordered film with a thickness of approximately 2.6 nm can be achieved, corresponding to a layer of fully extended octadecyl chains oriented nearly perpendicular to the surface. beilstein-journals.orgacs.org

| Solvent | Key Condition | Resulting Film Properties | Reference |

|---|---|---|---|

| Isopar-G | Dry solution | Ultrasmooth monolayer (2.6 ± 0.2 nm thick, RMS roughness ~1.0 Å) formed after ~2 days. | acs.org |

| Not specified | Solution with a little water | Faster formation (~2 h) of a 2.6 nm thick film, but growth occurs via platelike islands, resulting in higher roughness (>3 Å). | acs.org |

| Bicyclohexyl or anhydrous toluene | Immersion for 1 hour | Formation of OTS nanostructures in particle lithography. Resulting monolayer thickness reported to be 2.26 to 2.76 nm. | beilstein-journals.org |

| Not specified | Highly hydrated silica film | OTS monolayer formation follows similar growth mechanisms as on standard oxidized silicon, resulting in a hydrophobic film with a contact angle of 104°. | researchgate.net |

Vapor Deposition

Vapor deposition is an alternative method for forming OTS SAMs, where the substrate is exposed to OTS vapor in a controlled environment, often under vacuum or at an elevated temperature. beilstein-journals.orgiaea.org This technique offers better control over the reaction conditions, particularly the amount of water available for the hydrolysis reaction, which can be difficult to manage in solution-based methods. osti.govresearchgate.net

The process typically involves placing the substrate in a sealed vessel containing a small amount of liquid OTS. beilstein-journals.org The vessel is then heated to generate OTS vapor. beilstein-journals.orgiaea.org The water required for the reaction can be supplied by the residual layer on the substrate or by intentionally introducing a controlled amount of water vapor into the chamber. iaea.org Controlling the amount of water vapor is key; an optimal amount leads to the formation of compact, smooth SAMs, while over-exposure can result in the formation of 3D aggregates. iaea.org

While vapor deposition can be slower than solution deposition, often requiring several hours to reach saturation, it allows for the precise creation of films with tunable hydrophobicity and can produce very uniform, low-density films. osti.govresearchgate.net

| Deposition Conditions | Key Finding | Resulting Surface Property | Reference |

|---|---|---|---|

| Heating at 70°C for at least 6 hours. | Used in conjunction with particle lithography to create OTS nanopatterns. | Formation of ring nanostructures with heights of 10 ± 2 nm, corresponding to 3-4 layers of OTS. | beilstein-journals.org |

| Successive plasma hydroxylation, H₂O exposure, and OTS vapor deposition in the same vacuum chamber. | The amount of adsorbed water on the substrate is a key parameter for fabricating smooth films. | Optimal water leads to compact films; excess water leads to 3D aggregates. | iaea.org |

| Chemical Vapor Deposition (CVD) under vacuum; 24 hours to reach saturation. | Allows for precise variation of substrate hydrophobicity. | Static water contact angle can be controlled from 20° to 107°. | osti.govresearchgate.net |

Contact Printing

Contact printing, a key technique in soft lithography, is utilized for depositing self-assembled monolayers (SAMs) of octadecyltrichlorosilane (OTS) onto substrates like silicon wafers. acs.org This method offers a significant advantage in its ability to pattern surfaces for applications such as fabricating organic light-emitting diodes and patterning metals and polymers. acs.org

The process involves inking a poly(dimethylsiloxane) (PDMS) stamp with a solution of OTS and bringing it into contact with the substrate. acs.orgacs.org The OTS molecules then transfer from the stamp to the surface, forming a monolayer. The growth of these films is rapid, with full monolayers achievable at room temperature with printing times of 120 to 180 seconds. acs.orgnih.gov

Research into the kinetics of this process shows that the film assembly follows apparent Langmuir adsorption kinetics. acs.orgnih.gov The rate of film growth is influenced by several factors, including ambient humidity and the concentration of the OTS "ink." acs.orgnih.gov For instance, at a dew point of 10°C and an ink concentration of 50 mM in toluene, the film growth rate constant was observed to be 0.05 s⁻¹. acs.orgnih.gov Lowering the ambient humidity can slow the assembly rate by approximately half. acs.orgnih.gov Interestingly, increasing the deposition temperature from 25°C to 45°C only slightly increases the growth rate. acs.orgnih.gov

The morphology of OTS films prepared by contact printing is distinct. Unlike the smoother films that can be obtained with shorter-chain silanes, OTS-printed films consistently present as a combination of a uniform monolayer and adsorbed polysiloxane particles. acs.orgnih.gov This is attributed to the transfer dynamics of the process, where siloxane oligomers, formed by the hydrolysis of OTS on the stamp, are transferred to the substrate along with the unhydrolyzed silane molecules. acs.orgnih.gov The structure of these films is also heavily influenced by the preparation method; films formed by contact printing are composed of close-packed, highly oriented alkyl chains nearly perpendicular to the surface, a structure achieved much more rapidly than through solution immersion methods. illinois.edu

Table 1: Growth Kinetics of Contact-Printed Octadecyltrichlorosilane (OTS) SAMs

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| Printing Time for Full Monolayer | Room Temperature | 120 - 180 seconds | acs.orgnih.gov |

| Ambient Humidity (Dew Point) | 10 °C | Growth Rate Constant: 0.05 s⁻¹ (with 50 mM ink) | acs.orgnih.gov |

| 1 - 3 °C | Assembly rate is ~50% slower compared to 10°C | acs.orgnih.gov | |

| Temperature | Increase from 25°C to 45°C | Slight increase in film growth rate | acs.orgnih.gov |

| Film Morphology | All tested conditions | Mixture of uniform monolayer and adsorbed polysiloxane particles | acs.orgnih.gov |

Particle Lithography for Nanopatterning

Particle lithography, also known as nanosphere lithography, is a high-throughput and cost-effective technique for creating nanopatterns of octadecyltrichlorosilane on various surfaces. beilstein-journals.orgacs.orgwikipedia.org This method uses a self-assembled, close-packed array of monodisperse latex or silica spheres as a surface mask to direct the deposition of OTS molecules. beilstein-journals.orgwikipedia.orgacs.org The technique allows for precise control over the surface density and geometry of the resulting nanostructures, capable of producing on the order of 10⁹ nanostructures per square centimeter. beilstein-journals.org

The fabrication process can be combined with different deposition methods to produce a variety of OTS nanostructures. beilstein-journals.org

Vapor Deposition: Combining particle lithography with heated vapor deposition of OTS typically results in the formation of ring-shaped nanostructures on the substrate in the areas between the spheres. beilstein-journals.orgacs.orgresearchgate.net

Immersion: Immersing a particle-masked substrate into an OTS solution leads to the formation of nanoholes within a matrix film of OTS. acs.org

Contact Printing: When used with particle lithography, contact printing can produce honeycomb arrangements of nanopores within an OTS film, often resulting in submonolayer surface coverage. beilstein-journals.org

The morphology and height of the fabricated OTS nanostructures depend significantly on the chosen protocol (vapor deposition, immersion, or contact printing), as well as on parameters like humidity and the presence of solvents, which affect the hydrolysis and silanization steps of the OTS self-assembly. beilstein-journals.org Atomic force microscopy (AFM) is a crucial tool for characterizing these patterns, providing detailed information on their thickness, morphology, and molecular orientation. beilstein-journals.orgacs.org For example, AFM analysis of OTS ring nanostructures created via vapor deposition can reveal heights and shapes that give insight into the self-polymerization reactions occurring at the meniscus sites of the masking particles. beilstein-journals.org

Table 2: Nanostructures from Particle Lithography with Octadecyltrichlorosilane (OTS)

| Deposition Method | Mask | Resulting OTS Nanostructure | Reference |

|---|---|---|---|

| Heated Vapor Deposition | Latex or Silica Spheres | Ring-shaped nanostructures | beilstein-journals.orgacs.org |

| Immersion in Solution | Latex or Silica Spheres | Nanoholes within an OTS matrix film | acs.org |

| Contact Printing | Latex or Silica Spheres | Honeycomb arrangement of nanopores | beilstein-journals.org |

Synthesis of Hybrid Organic-Inorganic Materials

Octadecyltrichlorosilane is a key reagent in the synthesis of hybrid organic-inorganic materials, where distinct organic and inorganic components are combined at the molecular or nanoscale level to create materials with novel properties. mdpi.comrsc.org The OTS molecule consists of a long C18 hydrocarbon chain (the organic component) and a reactive trichlorosilane headgroup (which forms an inorganic siloxane network upon hydrolysis). mdpi.com This dual nature allows it to act as a bridge between organic and inorganic phases.

A common strategy involves using the sol-gel process, where OTS or its ethoxy equivalent (octadecyltriethoxysilane) is co-condensed, often with other alkoxide precursors like tetraethoxysilane (TEOS), to form a cross-linked polysiloxane network. mdpi.comnih.gov These syntheses can be performed in the presence of a template, such as a surfactant, to control the final structure of the material. mdpi.com The resulting hybrid materials exhibit a high degree of cross-linking and are often insoluble, requiring solid-state characterization techniques like CP/MAS NMR and infrared spectroscopy. mdpi.comnih.gov These materials find applications as stationary phases in chromatography and as functional coatings. mdpi.com

Core-Shell Hybrid Material Synthesis

The synthesis of core-shell hybrid materials involves encapsulating a core particle with a shell of a different material. OTS is particularly effective for creating the shell component around an inorganic core. In one such application, OTS is used to coat iron oxide nanoparticles. researchgate.net The process involves the adsorption and subsequent polymerization of OTS molecules on the surface of the nanoparticles, forming a polysiloxane shell. researchgate.net This creates nanocapsules with an iron oxide core and a polymer shell, where the size of the final coated particle is dependent on the concentration ratio of OTS to the iron oxide particles. researchgate.net

Another approach involves emulsion polymerization to create hybrid core-shell latex particles. rsc.org In these systems, the core can be an inorganic Si-O-Si network, while the shell is an organic layer composed of the octadecyl alkyl chains from the silane precursors. rsc.org This architecture is formed through hydrolysis and condensation reactions that lead to shrinkage and rearrangement, forming the distinct core and shell structures. rsc.org Similarly, OTS can be used to modify the surface of inorganic nanoparticles, such as hollow silica, which are then used to coat a substrate. mdpi.com The OTS forms a covalent bond with the hydroxyl groups on the silica surface, creating a hydrophobic shell around the inorganic core. mdpi.com

Composite Material Fabrication with Silane-Modified Fillers

A prominent example is the fabrication of superhydrophobic textiles. mdpi.com In this process, hollow silica (HS) nanoparticles act as the filler. These nanoparticles are first modified with OTS. mdpi.com The trichlorosilane group of OTS reacts with the surface silanol (B1196071) groups on the silica, creating a robust, covalently bonded hydrophobic shell of octadecyl chains. mdpi.com These modified HS nanoparticles are then incorporated into a polyethylene (B3416737) terephthalate (B1205515) (PET) fabric using a dip-coating method. mdpi.com The nanoparticles increase the surface roughness, while the OTS provides the necessary low surface energy, creating a durable, superhydrophobic composite material. mdpi.com The concentration of the silane-modified filler is a key parameter; studies have shown that varying the weight percentage of the HS nanoparticles allows for tuning the surface morphology and achieving exceptional water repellency. mdpi.com This methodology demonstrates how silane-modified fillers can be used to fabricate advanced functional composites.

Characterization of Octadecyltrichlorosilane Functionalized Surfaces and Materials

Spectroscopic Techniques for Chemical Structure Elucidation

Spectroscopic methods are indispensable for probing the chemical composition, molecular arrangement, and bonding characteristics of OTS monolayers at the molecular level.

FTIR spectroscopy is a powerful non-destructive technique used to confirm the presence of OTS and to assess the conformational order of the alkyl chains within the monolayer. The analysis of vibrational modes associated with the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the octadecyl chain provides significant insights into the packing density and ordering of the SAM.

In well-ordered, all-trans alkyl chains, the symmetric (νs) and asymmetric (νas) CH₂ stretching vibrations are typically observed near 2850 cm⁻¹ and 2920 cm⁻¹, respectively. The positions of these peaks are sensitive to the conformational state of the alkyl chains; a shift to higher wavenumbers indicates an increase in gauche defects and a more disordered film. For instance, studies have shown that the formation of a closely packed and well-ordered OTS monolayer is evidenced by the νas(CH₂) peak appearing at approximately 2917 cm⁻¹ and the νs(CH₂) peak at 2849 cm⁻¹. The presence of a peak around 2954 cm⁻¹ is attributed to the C-H stretch in the terminal CH₃ group.

FTIR can also be used to monitor the kinetics of SAM formation. The increase in the intensity of the CH₂ and CH₃ stretching bands over time corresponds to the increasing surface coverage of OTS. Furthermore, the disappearance of bands associated with surface hydroxyl groups (Si-OH) on the substrate can provide evidence of the covalent attachment of OTS molecules to the surface through Si-O-Si bonds. However, the low signal intensity for monolayers on low-surface-area substrates can be a challenge.

Table 1: Characteristic FTIR Peak Assignments for OTS Monolayers

| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |

| Asymmetric CH₂ Stretch (νas) | ~2917 - 2920 | Indicates highly ordered, all-trans alkyl chains. |

| Symmetric CH₂ Stretch (νs) | ~2849 - 2850 | Suggests a well-packed monolayer. |

| CH₃ Stretch | ~2954 | Confirms the presence of terminal methyl groups. |

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For OTS-functionalized surfaces, XPS is instrumental in confirming the successful deposition of the monolayer and in assessing its quality and stability.

A typical XPS survey scan of an OTS-coated silicon substrate will show the presence of Carbon (C 1s), Silicon (Si 2p), and Oxygen (O 1s) peaks. The high-resolution C 1s spectrum is of particular interest. For a well-formed OTS monolayer, the C 1s peak is typically centered at a binding energy of approximately 285.3 eV, corresponding to the C-C and C-H bonds in the alkyl chain. The absence of a chlorine (Cl 2p) signal is a critical indicator that the trichlorosilyl (B107488) headgroup has fully hydrolyzed and reacted with the surface, a necessary step for the formation of a stable, covalently bonded monolayer.

XPS can also be used to study the thermal stability of OTS films. Studies have shown that OTS monolayers are thermally stable up to 573 K under vacuum annealing, with the C 1s peak position and shape remaining largely unchanged. The normalized atomic ratio of C/Si, as determined by XPS, can be used to track the desorption or decomposition of the monolayer at elevated temperatures. A slow decrease in the C/Si ratio upon annealing suggests good thermal stability.

Table 2: Key XPS Findings for OTS Monolayers on SiO₂

| Element (Core Level) | Typical Binding Energy (eV) | Significance |

| C 1s | ~285.3 | Confirms the presence of the octadecyl alkyl chain. |

| Si 2p | ~103 | Originates from the silicon dioxide substrate. |

| O 1s | ~532 | Arises from the silicon dioxide substrate and Si-O-Si linkages. |

| Cl 2p | Not Detected | Indicates complete hydrolysis of the trichlorosilyl headgroup. |

Solid-state NMR spectroscopy is a powerful tool for investigating the structure, conformation, and dynamics of OTS monolayers. Due to the solid nature of the samples, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra.

¹³C Solid-State NMR: This technique provides detailed information about the conformation of the n-octadecyl chains. The chemical shifts of the carbon atoms are sensitive to their local environment. In a highly ordered, all-trans conformation, the main methylene (-(CH₂)n-) carbon signal appears at approximately 33 ppm. The presence of gauche conformations, which represent disorder in the alkyl chain, leads to the appearance of signals at slightly lower chemical shifts (e.g., around 30 ppm). Temperature-dependent ¹³C NMR studies have revealed that at room temperature, the octadecyl chains can exist in a largely extended all-trans conformation. As the temperature increases (e.g., to 70°C), a transition to a more disordered state with rapid exchange between trans and gauche conformers can be observed. This indicates increased mobility of the alkyl chains at higher temperatures.

²⁹Si Solid-State NMR: This technique is used to probe the nature of the silicon-oxygen network at the interface between the OTS monolayer and the substrate. Different silicon environments give rise to distinct chemical shifts. For example, silicon atoms in the substrate (Q⁴ sites in SiO₂) can be distinguished from those in the silane (B1218182) monolayer. The spectra can reveal the extent of cross-linking within the OTS layer. Signals corresponding to T-type structures (RSi(O-)₃) confirm the covalent attachment and polymerization of the OTS molecules. The relative intensities of different silicon resonances can provide information on the degree of condensation of the siloxane network.

¹H Solid-State NMR: While less common for detailed structural elucidation of the alkyl chain compared to ¹³C NMR, ¹H NMR can provide insights into the mobility of the OTS molecules. Broader lines in the spectrum are indicative of restricted motion, while narrower lines suggest greater mobility.

Table 3: Representative Solid-State NMR Findings for OTS on Silica (B1680970)

| Nucleus | Technique | Observation | Interpretation |

| ¹³C | CP/MAS | A strong resonance at ~33 ppm. | Predominantly all-trans conformation of the alkyl chains. |

| ¹³C | CP/MAS | Appearance of a shoulder or peak around 30 ppm with increasing temperature. | Increased gauche conformations and chain disorder/mobility. |

| ²⁹Si | CP/MAS | Presence of T-type silicon signals. | Covalent attachment and cross-linking of OTS molecules. |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and can be used to study the conformational order of the alkyl chains in OTS monolayers. The C-H stretching region (2800-3000 cm⁻¹) and the skeletal C-C stretching region (1000-1150 cm⁻¹) are particularly informative.

The intensity ratio of the asymmetric to symmetric CH₂ stretching modes (I(νas(CH₂))/I(νs(CH₂))) is often used as a qualitative measure of the lateral packing density of the alkyl chains. Changes in the relative intensities of the C-C stretching bands corresponding to trans and gauche conformers can also indicate changes in the conformational order. Studies on octadecylsilane (B103800) stationary phases have shown that solvents can induce disorder in the alkyl chains, which is detectable by changes in the Raman spectra. For instance, low-polarity solvents can penetrate the alkyl chain layer, leading to a more disordered state.

Temperature-dependent Raman studies have revealed subtle phase transitions in surface-confined octadecylsilane chains. By monitoring the intensity ratios of specific peaks as a function of temperature, a transition from a more ordered to a slightly more disordered phase can be detected.

SFG is a surface-specific nonlinear optical spectroscopy technique that is highly sensitive to the molecular orientation at interfaces. It provides information that is often not accessible with other techniques. In an SFG experiment, two laser beams (one visible and one infrared) are overlapped at the surface, generating a third beam at the sum frequency. The SFG signal is only generated from a medium that lacks inversion symmetry, which is inherently the case at an interface.

For OTS monolayers, SFG is used to probe the vibrational spectra of the terminal methyl (CH₃) group of the octadecyl chains. The orientation of this methyl group is directly related to the tilt and order of the entire alkyl chain. In a well-ordered, upright OTS monolayer, strong signals from the symmetric stretch (r⁺) of the CH₃ group are observed, while the signal from the CH₂ groups is suppressed due to pseudo-inversion symmetry within the all-trans chain. The relative intensities of the different vibrational modes of the CH₃ group can be used to quantitatively determine the average tilt angle of the alkyl chains with respect to the surface normal.

Microscopic and Surface Morphology Techniques

Microscopy techniques are essential for visualizing the surface topography, homogeneity, and defect structures of OTS-functionalized surfaces on a micro- and nanoscale.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with sub-nanometer resolution. In the context of OTS monolayers, AFM is widely used to study the growth mechanism, surface coverage, and morphology of the films.

AFM studies have revealed that the growth of OTS monolayers can proceed through an island-growth mechanism. Initially, small, isolated islands of OTS form on the substrate. These islands then grow and eventually coalesce to form a complete monolayer. The height of these islands, as measured by AFM, can provide information about the orientation of the OTS molecules. A height of approximately 2.5 nm is consistent with a fully extended, vertically oriented OTS monolayer.

AFM is also crucial for identifying defects in the monolayer, such as pinholes, aggregates, or areas of incomplete coverage. The presence of three-dimensional aggregates can be detrimental to the performance of the coating, and their formation is often linked to the presence of excess water during the deposition process. The root-mean-square (RMS) roughness of the surface, as determined by AFM, is a key parameter for quantifying the smoothness of the OTS film.

Scanning Electron Microscopy (SEM)

SEM is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. It provides information about the surface topography and composition at magnifications ranging from tens to hundreds of thousands of times.

For OTS-functionalized materials, SEM is particularly useful for examining the large-area homogeneity of the coating and for visualizing the surface morphology on rough or complex substrates. For example, SEM images of textiles coated with OTS and silica nanoparticles reveal how the coating conforms to the fibrous structure of the material. nih.gov SEM can also be used to observe the formation of OTS aggregates on the surface, which often appear as bright, particulate-like features. researchgate.net The effect of processing parameters, such as hydrolysis time, on the resulting surface morphology can be systematically studied using SEM. researchgate.net

Transmission Electron Microscopy (TEM)

TEM is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM can provide much higher resolution than SEM, allowing for the visualization of features at the nanoscale.

In the characterization of OTS-functionalized materials, TEM is often used to examine the cross-section of a coated substrate to determine the thickness and uniformity of the OTS layer. It is also used to characterize nanoparticles that are functionalized with OTS before being applied to a larger substrate. For instance, TEM images of hollow silica nanoparticles coated with OTS can reveal the morphology of the individual nanoparticles and confirm the presence of the organic coating. nih.gov

Table 4: Summary of Microscopic Techniques for OTS Surface Characterization

| Technique | Information Provided | Key Findings for OTS Surfaces |

| AFM | Nanoscale topography, surface roughness, film thickness, growth mechanism. | Observation of island growth, determination of monolayer thickness (~2.5 nm), identification of defects and aggregates. |

| SEM | Microscale topography, large-area homogeneity, morphology on complex substrates. | Visualization of coating uniformity on fibers, observation of 3D aggregates due to excess water. researchgate.net |

| TEM | High-resolution morphology of nanoparticles, cross-sectional analysis of coating thickness. | Characterization of OTS-coated nanoparticles, confirmation of coating presence on nanoscale structures. nih.gov |

Atomic Force Microscopy (AFM) for Topography and Film Thickness

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography and measure the thickness of OTS films. AFM analysis reveals that OTS can form various nanostructures, including rings and nanodots, with surface coverage ranging from 10% to 85%. nsf.govresearchgate.net The morphology and thickness of these structures are highly dependent on the deposition method and conditions. nsf.gov

The thickness of the OTS layer, as measured by AFM, provides insight into the orientation of the molecules. A nearly upright orientation of a dense OTS monolayer results in a film thickness of approximately 2.0 to 2.6 nm. nsf.govresearchgate.netnih.gov For instance, studies have reported thickness values of 2.0 ± 0.2 nm, 2.4 nm, and 2.6 ± 0.2 nm for well-ordered monolayers. nsf.govnih.gov In contrast, a side-on orientation, where the molecule's backbone is parallel to the substrate, corresponds to a much thinner layer, around 0.6 ± 0.1 nm. nsf.gov

AFM imaging also shows that OTS growth often begins with the formation of island-like domains. researchgate.netmdpi.com These can appear as condensed, well-ordered islands with heights of 2.4 to 2.6 nm, surrounded by more disordered, liquid-like phases that are 0.5 to 2.0 nm shorter. researchgate.net Under certain conditions, ultrasmooth OTS monolayers can be achieved with a root-mean-square (RMS) roughness of about 1.0 Å. beilstein-journals.org The topography can also reveal very smooth coatings, with one study noting a full width at half maximum (FWHM) of the surface height probability distribution as low as 0.19 nm, indicating a well-packed SAM. mdpi.com

Table 1: AFM-Measured Film Thickness and Topography of OTS Layers

| Feature | Measured Value | Description | Source(s) |

| Film Thickness | 2.6 ± 0.2 nm | Ultrasmooth monolayer under dry conditions | nih.govbeilstein-journals.org |

| 2.4 - 2.6 nm | Condensed "island-like" domains | researchgate.net | |

| ~2.5 nm | Vertically oriented monomers in islands | mdpi.com | |

| 2.4 nm | Height difference between OTS layer and substrate | nih.gov | |

| 2.0 ± 0.2 nm | Nearly upright monolayer configuration | nsf.govresearchgate.net | |

| 0.6 ± 0.1 nm | Side-on molecular orientation | nsf.gov | |

| 0.5 - 2.0 nm | Expanded "liquid-like" phases | researchgate.net | |

| Topography | ~1.0 Å | RMS roughness of ultrasmooth monolayers | beilstein-journals.org |

| 0.19 nm | FWHM of surface height distribution | mdpi.com | |

| ~0.1 µm | Diameter of small circular islands | mdpi.com | |

| 10 ± 2 nm | Height of multilayered ring nanostructures | nsf.govresearchgate.net |

Scanning Electron Microscopy (SEM) for Morphology and Particle Aggregation

Scanning Electron Microscopy (SEM) is utilized to observe the larger-scale surface morphology and particle aggregation on OTS-functionalized materials. SEM analysis can confirm the presence of a uniform OTS coating. researchgate.net For instance, after extended treatment times, the entire surface of an organic crystal appeared uniformly coated in SEM images. researchgate.net

The technique is also effective in visualizing the hierarchical structures that can form, particularly when OTS is combined with nanoparticles. When used with hollow silica nanoparticles to create superhydrophobic textiles, SEM reveals a uniform coating on individual fiber strands. researchgate.net The morphology of OTS coatings can be controlled by varying reaction conditions, such as hydrolysis time or OTS concentration, which results in different structures visible under SEM. nih.gov In some preparations, OTS particles are formed through hydrolysis and subsequently deposited on a surface to create a specific porous morphology. nih.gov SEM can also be used to assess the surface smoothness, with some studies noting that the smoothness of different one-layer samples was very similar. jchemlett.com Furthermore, SEM is employed to detect signs of degradation, such as local electrochemical corrosion on coated aluminum alloys after immersion in water. jchemlett.com

Surface Energy and Wetting Property Characterization

The modification of a surface with OTS drastically changes its surface energy and wetting properties, primarily by inducing hydrophobicity.

Contact Angle Goniometry (Water Contact Angle)

Contact angle goniometry is the standard method for quantifying the change in wettability of a surface after OTS functionalization. The water contact angle (WCA) is a key parameter for assessing hydrophobicity. researchgate.net A fully covered, well-ordered OTS monolayer on a smooth surface typically exhibits a WCA between 109° and 114°. researchgate.net However, by incorporating surface roughness, superhydrophobic surfaces with much higher contact angles can be achieved. researchgate.net

For example, silicon nanowires coated with OTS showed a dramatic increase in WCA from 27° to 165°. intertek.com Similarly, a superhydrophobic PET fabric created using OTS and hollow silica nanoparticles achieved a remarkable WCA of 152.4° ± 0.8°. researchgate.net The concentration of the OTS solution and the reaction time are critical factors; studies on filter paper showed that the WCA could be optimized by controlling these parameters. The resulting hydrophobic surfaces demonstrate excellent stability, with one study showing that the WCA of OTS coatings remained almost unchanged after heat treatment up to 180°C. nsf.gov

Table 2: Water Contact Angle (WCA) on Various OTS-Functionalized Surfaces

| Substrate | WCA (°) | Conditions/Observations | Source(s) |

| Silicon Nanowires/Nanowalls | 165° | Increased from 27° on the uncoated surface. | intertek.com |

| PET Fabric with Hollow Silica | 152.4° ± 0.8° | Superhydrophobic surface. | researchgate.net |

| Smooth Silicon/Glass | 109° - 114° | Fully covered, self-assembled monolayer. | researchgate.net |

| Si Micromolds | Stable up to 180°C | Thermal degradation observed beyond this temperature. | nsf.gov |

| Alumina | ~100° | Saturation contact angle on vapor-deposited alumina. | researchgate.net |

| Filter Paper | ~165° | Optimized with specific OTS concentration and reaction time. |

Thermal Analysis for Grafting Quantification and Stability

Thermal analysis techniques are essential for quantifying the amount of OTS grafted onto a material and for assessing the thermal stability of the resulting coating.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of OTS monolayers and to quantify the amount of grafted material. TGA measures the weight loss of a sample as it is heated. For OTS-coated materials, a significant weight loss between approximately 200°C and 600°C is attributed to the decomposition of the grafted organic layer.

The thermal stability of OTS monolayers depends on the substrate. On planar silicon surfaces, OTS is thermally stable up to 250°C–300°C (523–573 K). nih.govjchemlett.com A notable enhancement in thermal stability is observed on curved silica surfaces, where the monolayer can be stable up to 350°C. jchemlett.com Complete decomposition on planar surfaces occurs around 400°C, while on curved surfaces it happens at approximately 600°C. jchemlett.com Another study found OTS to be stable up to 573 K (300°C) with vacuum annealing. nih.govresearchgate.net Mirji et al. reported that OTS layers on mesoporous SiO₂ were stable up to 230°C and decomposed in the 230°C to 400°C range. jchemlett.com

TGA is also a widely used tool for calculating the grafting density of the monolayer. The amount of grafted polymer can be determined from the difference in mass loss between the bare substrate and the modified material.

Table 3: Thermal Stability of OTS Monolayers from TGA Studies

| Substrate | Stability Threshold | Decomposition Range/Point | Source(s) |

| Planar SiO₂/Si Surface | 250°C - 300°C (573 K) | Complete decomposition around 400°C. | nih.govjchemlett.com |

| Curved Silica Spheres | 350°C | Complete decomposition around 600°C. | jchemlett.com |

| Mesoporous SiO₂ | 230°C | Decomposed between 230°C and 400°C. | jchemlett.com |

| General Mineral Surfaces | N/A | Major weight loss from ~200°C to ~600°C. |

Porosity and Surface Area Analysis

The functionalization of porous materials with OTS can alter their porosity and specific surface area. These characteristics are typically investigated using gas adsorption analysis, with the Brunauer-Emmett-Teller (BET) method being standard for surface area determination. mdpi.com

When OTS is grafted onto a porous substrate like silica, it can lead to a decrease in both surface area and pore size. nih.gov This effect is directly related to the grafting density; as more OTS molecules are attached to the surface, they occupy space within the pores and on the surface, thus reducing the available area and volume for gas adsorption. nih.gov One study found that for silane-modified silica, the surface area and pore size decreased as the grafting density increased. nih.gov

This principle is used to determine whether the functionalization has occurred on the external surface or within the internal pore structure of mesoporous nanoparticles. jchemlett.com By comparing the BET surface area before and after modification, researchers can infer the location of the grafted OTS molecules. jchemlett.com For example, modifying nanoporous gold with a self-assembled monolayer was found to reduce the strength of the interaction of nitrogen gas with the surface, which in turn affects the parameters used in the BET calculation. mdpi.com The specific surface area is a critical property, as it indicates the number of active sites available for interaction.

N2 Adsorption/Desorption (BET Analysis)

Nitrogen (N2) adsorption and desorption analysis is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. The method is based on the Brunauer-Emmett-Teller (BET) theory, which describes the physical adsorption of gas molecules onto a solid surface. By measuring the amount of nitrogen gas adsorbed at various relative pressures at the temperature of liquid nitrogen (77 K), a BET isotherm is generated. This isotherm allows for the calculation of the number of gas molecules required to form a monolayer on the sample's surface, which is then used to determine the total surface area.

When porous materials are functionalized with OTS, the silane molecules anchor to the surface and can coat the interior of the pores. This modification typically leads to a decrease in the specific surface area and total pore volume as the grafted OTS molecules occupy space within the porous network. For instance, studies on diatom silica shells functionalized with silanes have shown that the surface modification is accompanied by a reduced specific surface area and total pore volume, even as the average pore size might increase due to changes in pore morphology researchgate.net.

While direct before-and-after BET analysis on OTS-functionalized materials is specific to each substrate, the characterization of the initial substrate provides a crucial baseline. For example, activated kaolin, a potential substrate for functionalization, was characterized prior to any modification.

| Parameter | Value | Method |

|---|---|---|

| Specific Surface Area (SBET) | 18.57 m²/g | BET Analysis |

| Pore Distribution Peak | 10.534 nm | BET Analysis |

| Pore Diameter | 2.113 nm | BET Analysis |

The functionalization process with organosilanes like OTS chemically anchors functional groups to the pore surfaces, which occupy a certain volume and can lead to a decrease in pore volume and width researchgate.net.

X-ray Reflectivity and Diffraction for Film Structure

X-ray techniques are powerful, non-destructive methods for determining the atomic and molecular structure of thin films with high precision. X-ray Reflectivity (XRR) provides detailed information about film thickness, density, and surface roughness, while X-ray Diffraction (XRD), particularly Grazing Incidence Diffraction (GID), reveals the in-plane molecular arrangement and crystallinity.

XRR measures the specularly reflected X-ray intensity from a surface as a function of the incidence angle. The resulting interference pattern, or Kiessig fringes, allows for the precise calculation of the film's thickness youtube.com. Analysis of the reflectivity curve also yields the electron density of the film, which is related to its mass density, and the roughness of the film's surface and its interface with the substrate youtube.comnih.gov. Studies on OTS monolayers on silicon dioxide (SiO₂) have reproducibly shown the formation of ultrasmooth films with a thickness of 2.6 ± 0.2 nm and a root-mean-square (RMS) roughness of approximately 1.0 Å (0.1 nm) when grown under dry conditions researchgate.netacs.org. In contrast, OTS films grown in the presence of excess water are significantly rougher, with an RMS roughness greater than 3 Å (0.3 nm) researchgate.netacs.org.

X-ray diffraction studies provide insight into the molecular packing of the OTS monolayers. On a sapphire (0001) substrate, OTS self-assembled monolayers (SAMs) were found to be composed of three sublayers nih.govaps.org. The outermost layer consists of vertically oriented, closely packed alkyl tails nih.govaps.org. Laterally, the monolayer is hexagonally packed and displays a novel form of epitaxy, termed pseudorotational epitaxy, with the underlying sapphire substrate nih.govaps.orgaps.org. This indicates that while the molecular lattice of the OTS does not have a perfect positional match with the substrate, it adopts a preferred rotational alignment nih.govaps.org. The high resolution of these X-ray scattering methods allows for an unprecedentedly detailed description of the monolayer's structure aps.orgaps.org.

| Substrate | Parameter | Value | Technique |

|---|---|---|---|

| Silicon Dioxide (SiO₂) | Film Thickness | 2.6 ± 0.2 nm | Ellipsometry/XPS/AFM researchgate.netacs.org |

| Silicon Dioxide (SiO₂) | Film Roughness (RMS, dry conditions) | ~1.0 Å (0.1 nm) | AFM researchgate.netacs.org |

| Silicon Dioxide (SiO₂) | Film Roughness (RMS, wet conditions) | >3.0 Å (0.3 nm) | AFM acs.org |

| Silicon Dioxide (SiO₂) | Film Roughness (dry film) | 2.6 Å (0.26 nm) | X-ray Reflectivity nih.gov |

| Sapphire (0001) | Film Structure | Three sublayers, vertically oriented tails | X-ray Scattering nih.govaps.org |

| Sapphire (0001) | Lateral Packing | Hexagonal, pseudorotational epitaxy | X-ray Scattering nih.govaps.orgaps.org |

Computational and Theoretical Investigations of Trichloro Octadecyl Silane Interactions

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the electronic structure, reactivity, and energetic properties of trichloro(octadecyl)silane. researchgate.nethydrophobe.org These calculations solve the quantum mechanical equations that govern the behavior of electrons in the molecule, providing a foundational understanding of its interactions. bragitoff.comyoutube.comyoutube.com

A critical aspect of SAM formation is the adsorption of trichloro(octadecyl)silane onto a substrate, typically silicon dioxide (SiO2). DFT calculations are employed to determine the adsorption energy, which quantifies the strength of the bond between the silane (B1218182) headgroup and the surface. bragitoff.comyoutube.com This is achieved by calculating the total energies of the combined silane-substrate system, the isolated silane molecule, and the bare substrate. bragitoff.com The difference between these energies yields the adsorption energy, with a more negative value indicating a more favorable and stronger adsorption. youtube.comnih.gov

Theoretical studies on similar systems, such as alkylsilanes on gold or other metal surfaces, have shown that DFT can identify the most stable adsorption sites (e.g., atop, bridge, or hollow sites) and the corresponding geometric configurations. researchgate.net For trichloro(octadecyl)silane on a hydroxylated silica (B1680970) surface, calculations would focus on the interaction between the SiCl3 headgroup and the surface silanol (B1196071) (Si-OH) groups. The predicted adsorption energies help to understand the initial chemisorption step that anchors the molecule to the surface.

Table 1: Representative DFT-Calculated Adsorption Energies for a Model Silane on Different Silica Surface Sites

| Adsorption Site | Adsorption Energy (eV) | Si-Surface Distance (Å) |

| Atop a Surface Si | -2.5 | 2.1 |

| Bridge between two Surface Si | -2.2 | 2.3 |

| Hollow Site | -1.9 | 2.5 |

Note: This table presents hypothetical but representative data for a model silane system to illustrate the typical output of DFT calculations. Actual values for trichloro(octadecyl)silane would require specific calculations.

The formation of a stable octadecylsilane (B103800) monolayer is a multi-step process involving hydrolysis, condensation, and grafting reactions. Quantum chemical calculations are pivotal in mapping out the reaction pathways and determining the activation energy barriers for each step. researchgate.netresearchgate.net

Hydrolysis: The initial reaction involves the hydrolysis of the trichlorosilyl (B107488) headgroup (Si-Cl) by water molecules to form a silanetriol (Si-(OH)3). researchgate.netresearchgate.net DFT calculations can model this reaction, predicting the transition state structure and the energy barrier that must be overcome. Studies on related chlorosilanes have shown that the presence of a few water molecules can significantly lower the activation energy for the elimination of HCl. researchgate.net

Condensation: Following hydrolysis, the silanetriol molecules can undergo condensation reactions with each other, forming siloxane (Si-O-Si) bridges and creating a cross-linked network. Computational models can predict the energetics of forming dimers, linear oligomers, and more complex 3D structures. researchgate.net

Grafting: The hydrolyzed silane molecules can also condense with the silanol groups on the silica surface, covalently grafting the octadecylsilane molecule to the substrate. researchgate.net Theoretical calculations can compare the energy barriers for surface grafting versus intermolecular condensation, providing insight into which process is more likely to occur under specific conditions. hydrophobe.org

Table 2: Predicted Activation Energies for Key Reaction Steps in OTS Monolayer Formation

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |

| Hydrolysis (1st Cl) | R-SiCl3 + H2O | R-SiCl2(OH) + HCl | ~15-20 |

| Surface Grafting | R-Si(OH)3 + HO-Surface | R-Si(OH)2-O-Surface + H2O | ~10-15 |

| Intermolecular Condensation | 2 x R-Si(OH)3 | (HO)2(R)Si-O-Si(R)(OH)2 + H2O | ~12-18 |

Note: This table contains illustrative data based on general knowledge of silane chemistry. Specific DFT calculations are needed for precise values for trichloro(octadecyl)silane.

DFT calculations provide detailed information about the optimized geometry of the trichloro(octadecyl)silane molecule, including bond lengths, bond angles, and dihedral angles. ijirset.comnih.govspectroscopyonline.com This information is crucial for understanding the molecule's shape and how it packs in a monolayer.

Furthermore, these calculations can predict electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). ijirset.com The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. hydrophobe.org

Vibrational analysis using DFT can simulate the infrared (IR) and Raman spectra of the molecule. ijirset.comnih.govnih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as the stretching and bending of C-H, Si-C, and Si-Cl bonds. ijirset.comjmaterenvironsci.com This comparison between calculated and experimental spectra serves as a powerful validation of the computational model. spectroscopyonline.com

While molecular dynamics (see section 5.2) is more commonly used for predicting the collective orientation in a monolayer, quantum chemical calculations can provide foundational data. By calculating the potential energy surface as a function of the molecule's orientation relative to the surface, it is possible to predict the most stable tilt angle for an individual adsorbed molecule. This information, concerning the balance of forces between the headgroup-surface interaction and the intermolecular van der Waals forces between the alkyl chains, is a key input for larger-scale simulations. beilstein-journals.org

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

To understand the collective behavior of many trichloro(octadecyl)silane molecules and the formation of a complete monolayer, researchers turn to molecular dynamics and Monte Carlo simulations. These methods bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of the resulting film. researchgate.net

Molecular dynamics (MD) simulations are a powerful tool for studying the structure and dynamics of octadecyltrichlorosilane (B89594) (OTS) self-assembled monolayers on silica surfaces. researchgate.net In MD, the system is modeled as a collection of atoms that obey the laws of classical mechanics. By solving the equations of motion for every atom over time, MD simulations can track the trajectory of each particle and reveal how the monolayer forms and what its final structure looks like.

These simulations have shown that the final structure of the OTS monolayer is highly dependent on factors such as surface coverage, the presence of water, and the type of solvent used during deposition. researchgate.net Key structural parameters that can be extracted from MD simulations include:

Monolayer Thickness: Simulations can predict the average thickness of the SAM, which can be compared with experimental measurements. For a dense, well-ordered OTS monolayer, the expected thickness is around 2.6 nm. beilstein-journals.org

Tilt Angle: The average angle that the octadecyl chains make with the surface normal can be calculated. This provides a measure of the ordering within the monolayer.

Surface Coverage: By varying the number of molecules per unit area in the simulation, it is possible to study how the monolayer structure changes with coverage.

Ordering: Parameters like the nematic order parameter can be calculated to quantify the degree of alignment of the alkyl chains.

Reactive MD simulations, which use force fields that can model the formation and breaking of chemical bonds, are particularly useful for studying the silanization process itself, from initial adsorption to the final cross-linked monolayer. researchgate.net

Table 3: Typical Structural Parameters of an OTS Monolayer on Silica from MD Simulations

| Parameter | Simulated Value |

| Average Monolayer Thickness | 2.5 ± 0.2 nm |

| Average Tilt Angle from Normal | 15-30 degrees |